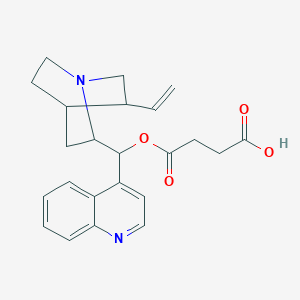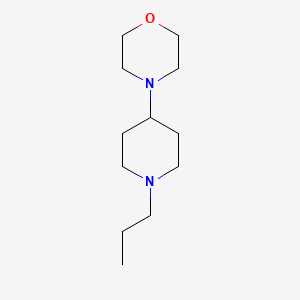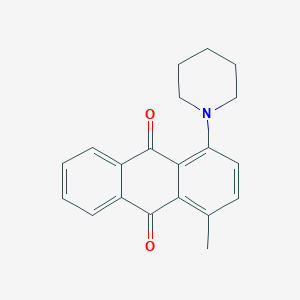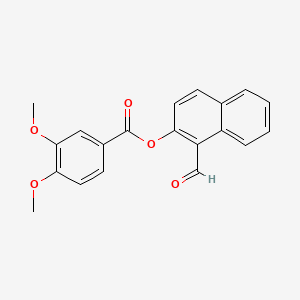![molecular formula C20H26N4O2 B5006935 6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5006935.png)
6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as DMNP, is a compound that has gained significant attention in the field of scientific research. The compound is a nicotinamide derivative with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. This compound also activates certain signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. This compound has also been shown to inhibit tumor growth and induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound. Further research is also needed to determine the potential therapeutic applications of this compound in the treatment of various diseases. Finally, the development of more soluble forms of this compound could potentially increase its usefulness in experimental settings.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications and has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in experimental settings, there are several future directions for the study of this compound. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide is synthesized through a multi-step process. The first step involves the synthesis of 2,6-dimethyl-4-morpholinyl chloride, which is then reacted with 3-(2-pyridinyl)propylamine to produce the intermediate product. The intermediate product is then reacted with nicotinamide to produce this compound.
Scientific Research Applications
6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-13-24(14-16(2)26-15)19-9-8-17(12-23-19)20(25)22-11-5-7-18-6-3-4-10-21-18/h3-4,6,8-10,12,15-16H,5,7,11,13-14H2,1-2H3,(H,22,25)/t15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOXMOXZTWWXEG-IYBDPMFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B5006897.png)
![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5006902.png)
![2-(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5006908.png)
![5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5006912.png)

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)acrylamide](/img/structure/B5006920.png)
![(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B5006943.png)


![2-(4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1-piperazinyl)ethanol](/img/structure/B5006971.png)